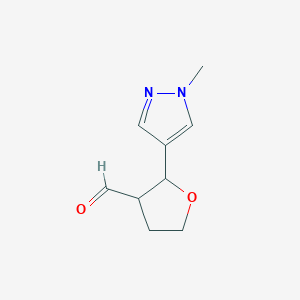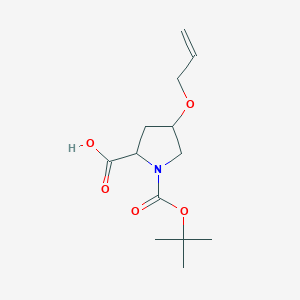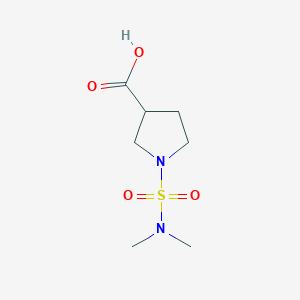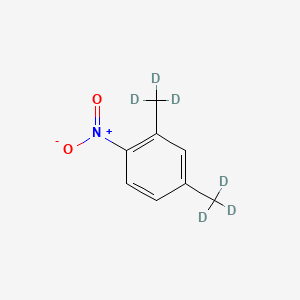
2,4-Dimethyl-D6-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-D6-nitrobenzene is a deuterated derivative of 2,4-dimethyl nitrobenzene. It is a stable isotope reagent with the molecular formula C8H9NO2 and a molecular weight of 151.17 g/mol . This compound is used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-dimethyl nitrobenzene typically involves the nitration of m-xylene. The nitration process uses a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective formation of 2,4-dimethyl nitrobenzene . The reaction conditions include maintaining a specific temperature and reaction time to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of 2,4-dimethyl nitrobenzene involves a similar nitration process. The raw materials, such as m-xylene, are reacted with nitrating agents in large-scale reactors. The reaction mixture is then subjected to separation and purification processes to isolate the desired product . The industrial production methods are designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-D6-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of 2,4-dimethyl nitrobenzene, such as halogenated or nitrated products.
Reduction: 2,4-dimethyl aniline is formed when the nitro group is reduced to an amine.
Oxidation: 2,4-dimethyl benzoic acid is formed when the methyl groups are oxidized to carboxylic acids.
Scientific Research Applications
2,4-Dimethyl-D6-nitrobenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-D6-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group on the aromatic ring acts as an electron-withdrawing group, making the ring more susceptible to electrophilic attack . The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-D6-nitrobenzene: Another deuterated derivative with similar properties but different substitution patterns on the aromatic ring.
2,4-Dimethyl nitrobenzene: The non-deuterated version of the compound with similar chemical properties but different isotopic composition.
2,4-Dimethyl aniline: The reduced form of 2,4-dimethyl nitrobenzene with an amine group instead of a nitro group.
Uniqueness
2,4-Dimethyl-D6-nitrobenzene is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the stability and provides distinct spectral properties compared to non-deuterated analogs .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
1-nitro-2,4-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3/i1D3,2D3 |
InChI Key |
BBUPBICWUURTNP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)[N+](=O)[O-])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


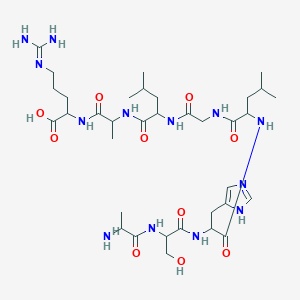
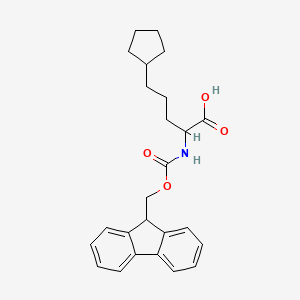
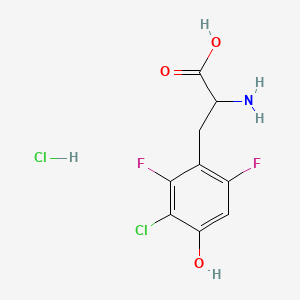

![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)
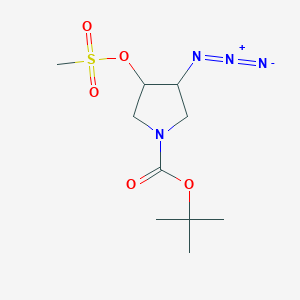

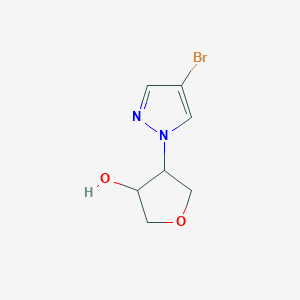
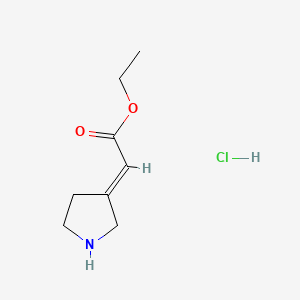
![[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid](/img/structure/B12307952.png)
